

onvansertib storage stability -80°C powder solution

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Compound Focus: Onvansertib

CAS No.: 1034616-18-6

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Onvansertib Storage & Handling Specifications

Proper storage is critical for maintaining the stability and efficacy of **onvansertib**. The following table summarizes the key parameters based on current supplier data.

Form	Short-Term Storage	Long-Term Storage	Solubility & Concentration	Purity
Powder	-20°C [1]	-20°C for 3 years [2]	N/A	98% - 99.88% [1] [2]
Solution (DMSO Stock)	-20°C for 6 months [3] [2]	-80°C for 1 year [3] [2]	21-25 mg/mL (39.44-46.95 mM) [3] [2]	-

Experimental Protocols for In Vitro and In Vivo Use

Here are standard methodologies for preparing **onvansertib** for cellular and animal studies, as cited in recent publications.

In Vitro Cell Proliferation (MTT) Assay [4]

This protocol is used to determine the anti-proliferative effects of **onvansertib** on cancer cell lines.

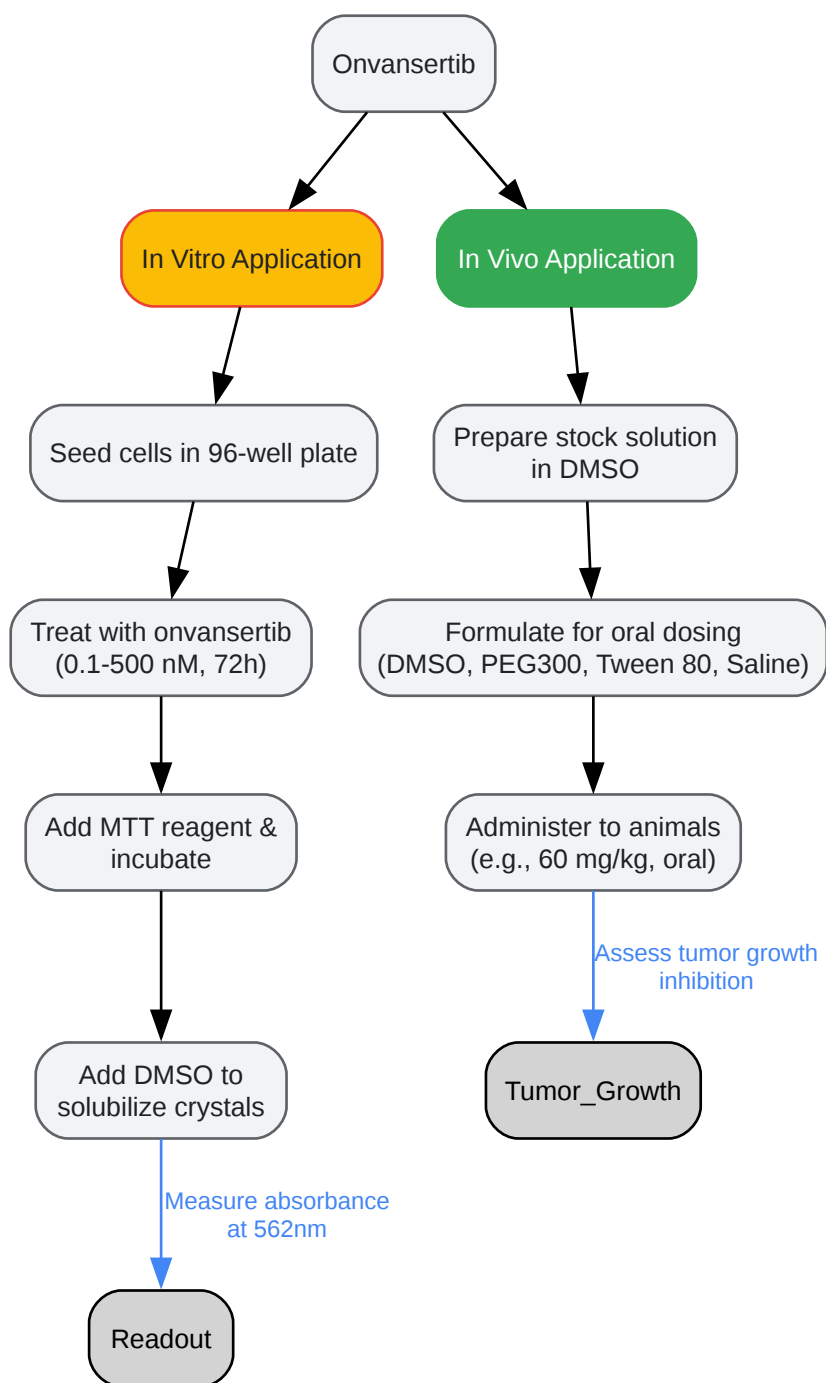
- **Cell Seeding:** Plate cells (e.g., endometrial cancer KLE, EC-023) in 96-well plates at a density of 4,000 cells/well.
- **Compound Treatment:** After 24 hours, treat cells with a concentration gradient of **onvansertib** (e.g., 0.1–500 nM) for 72 hours.
- **Viability Measurement:** Add 5 μ L of MTT reagent (5 mg/mL) to each well and incubate for 1 hour.
- **Solubilization and Reading:** Add 100 μ L of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 562 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell proliferation inhibition compared to the control (DMSO-treated) group and determine the IC50 value using appropriate software.

In Vivo Formulation for Animal Studies [2]

This is a standard protocol for administering **onvansertib** orally to mice in xenograft models.

- **Preparation:**
 - Prepare a stock solution of **onvansertib** in 100% DMSO.
 - To create the final dosing solution, mix the stock sequentially with PEG300 and Tween 80.
 - Finally, add saline to achieve the desired concentration (e.g., 2 mg/mL).
- **Administration:** Administer the formulated solution orally to mice (e.g., at 60 mg/kg) once daily for a defined period [2].

The workflow for these core experimental applications is summarized below:



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Frequently Asked Questions (FAQs)

Q1: What is the documented purity range of commercially available **onvansertib?** Suppliers report a high purity, typically ranging from **98% to 99.88%** as determined by HPLC analysis [1] [2].

Q2: Are there any specific handling precautions for onvansertib solutions? Yes. DMSO is hygroscopic (absorbs water from the atmosphere), which can affect the compound's stability over time. It is recommended to use **newly opened DMSO** for preparing stock solutions and to aliquot them to avoid repeated freeze-thaw cycles [3].

Q3: My in vivo formulation appears cloudy or has precipitate. What should I do? The formulation protocol recommends **sonication** to aid in dissolving the compound and achieving a clear solution. Gentle heating may also be applied if necessary [2].

Q4: How selective is onvansertib for PLK1? Onvansertib is a highly selective ATP-competitive inhibitor of PLK1 (IC₅₀ = 2 nM). Its selectivity over PLK2 and PLK3 is more than 5,000-fold. It also shows weaker activity against other kinases like FLT3, MELK, and CK2 at much higher concentrations (IC₅₀ > 500 nM) [3] [5].

Important Troubleshooting Notes

- **Solubility Limits:** If you encounter precipitation when diluting your DMSO stock into aqueous cell culture media, remember that the final DMSO concentration should typically be kept below 0.1-1% to maintain cell viability. You may need to optimize your stock concentration or dilution protocol.
- **Solution Stability:** While the data provides general stability guidelines, the actual stability of your stock solution can be influenced by specific conditions. It is good practice to monitor the performance of your stock solutions over time in your specific assays.
- **Lack of Direct Stability Data:** Please note that the search results I obtained do not contain specific, empirically determined stability data (e.g., from forced degradation studies) for **onvansertib** under various pH and temperature conditions. The storage guidelines are based on standard supplier recommendations.

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References

1. Onvansertib supplier | CAS 1034616-18-6 [aobious.com]

2. Onvansertib | NMS-1286937 | PLK1 inhibitor [targetmol.com]
3. Onvansertib (NMS-1286937) | PLK1 Inhibitor [medchemexpress.com]
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